3-Pyridyl Substitution Enhances MCF-7 Potency >6‑Fold Relative to Unsubstituted 4′-Aminochalcone
In direct head-to-head comparison within the same MTT assay (48 h exposure, 20 µM screening followed by IC50 determination), the 3‑pyridyl‑4′‑aminochalcone (compound 17) exhibited an IC50 of 15.7 ± 5.9 µM against MCF-7 cells, while the parent 4′‑aminochalcone with an unsubstituted phenyl ring (compound 1) showed IC50 >100 µM [1]. At 20 µM, compound 17 reduced metabolically viable cells to 51.8 ± 2.5 % of control, versus 97.3 ± 6.0 % for compound 1 [1]. This >6‑fold improvement is directly attributable to the pyridin‑3‑yl moiety.
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 15.7 ± 5.9 µM; %MVC at 20 µM = 51.8 ± 2.5% |
| Comparator Or Baseline | 4′-Aminochalcone (unsubstituted phenyl, compound 1): IC50 >100 µM; %MVC at 20 µM = 97.3 ± 6.0% |
| Quantified Difference | >6.4‑fold lower IC50; 45.5 percentage‑point lower %MVC at 20 µM |
| Conditions | MTT assay, 48 h, MCF-7 estrogen‑receptor‑positive breast cancer cell line |
Why This Matters
The 3‑pyridyl group is not a passive substituent but a critical pharmacophoric element; a researcher seeking a potent aminochalcone for ER+ breast cancer models would select this compound over the simpler phenyl analog.
- [1] Bastos dos Santos M, Bertholin Anselmo D, Gisleine de Oliveira J, Jardim-Perassi BV, Monteiro DA, Silva GC, Gomes E, Fachin AL, Marins M. Antiproliferative activity and p53 upregulation effects of chalcones on human breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019;34(1):1093-1099. DOI: 10.1080/14756366.2019.1615485. View Source
